molecular formula C18H25N3OS B6902886 2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide

2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B6902886
M. Wt: 331.5 g/mol
InChI Key: VAWBWSSRUNOVOF-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dimethylamino and tert-butyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound shares the tert-butyl and dimethylamino groups but lacks the thiazole ring.

    4-tert-Butyl-N,N-dimethylaniline: Similar in having the tert-butyl and dimethylamino groups, but with a different core structure.

Uniqueness

What sets 2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide apart is its thiazole ring, which imparts unique chemical properties and potential applications not found in the similar compounds listed above. This structural feature allows for specific interactions and reactivity that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

2-tert-butyl-N-[4-(dimethylamino)-2,6-dimethylphenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-11-8-13(21(6)7)9-12(2)15(11)20-16(22)14-10-19-17(23-14)18(3,4)5/h8-10H,1-7H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWBWSSRUNOVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)C(C)(C)C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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